molecular formula C42H38O20 B037030 Sennosides CAS No. 517-43-1

Sennosides

Número de catálogo: B037030
Número CAS: 517-43-1
Peso molecular: 862.7 g/mol
Clave InChI: IPQVTOJGNYVQEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sennosides are bioactive anthraquinone glycosides primarily derived from Senna species (Cassia angustifolia and Cassia senna). These dianthrone glycosides are the primary purgative agents in senna leaves, pods, and pharmaceutical preparations . The major this compound include:

  • This compound A and B: Homodianthrones of Rhein anthrone, contributing ~80% of senna's laxative activity.
  • This compound C and D: Heterodianthrones of Rhein and Aloe-emodin anthrones, with lower biological activity .
  • Sennoside A1: A dicarboxylic acid derivative structurally distinct from this compound A and B, requiring specialized analytical methods for quantification .

This compound are absent in fresh plant tissues and form during post-harvest drying . Their mechanism involves hydrolysis by colonic microbiota into active Rheinanthrone, which stimulates colonic motility .

Métodos De Preparación

Plant Material Preparation and Initial Processing

Selection and Pretreatment of Senna Leaves

The quality of sennosides is intrinsically linked to the source material. Mature Senna alexandrina leaves are preferred due to their higher sennoside content (1.73 ± 0.35 mg/g dry weight) . Prior to extraction, leaves undergo mechanical crushing or grinding to a particle size of 0.5–2 mm, increasing the surface area for solvent interaction. Some protocols recommend pre-washing with non-polar solvents like ethyl acetate or dichloromethane-methanol (93:7) to remove lipophilic interferents such as sennidines .

Core Extraction Methodologies

Alkaline Aqueous Extraction

The patent CN102040637A outlines a scalable industrial process:

  • Solvent Ratio : 8–15 parts alkaline water (pH 9–10) per part plant material.

  • Extraction Conditions : Triple maceration at 60–80°C for 2–3 hours per cycle.

  • Neutralization : Adjust to pH 7.0 with HCl, precipitating acidic impurities.

  • Primary Recovery : Centrifugation at 8,000–10,000 × g yields a crude extract containing 12–18% this compound.

This method achieves 85–92% recovery efficiency but requires subsequent purification to remove polymeric tannins and sugars .

Pressurized Solvent Extraction (PSE)

Modern laboratories employ PSE with optimized parameters :

  • Solvent System : Methanol-water (7:3) acidified with 0.1% HCl

  • Temperature : 80°C

  • Pressure : 1,500 psi

  • Cycle Duration : 15 minutes (static) + 5 minutes (flush)

Comparative studies show PSE increases sennoside yield by 22% compared to Soxhlet extraction while reducing solvent consumption by 40% .

Microwave-Assisted Extraction (MAE)

Open-vessel MAE demonstrates remarkable efficiency :

ParameterOptimal Value
Microwave Power350 W
Exposure Time3 minutes
Solvent Volume20 mL/g
Post-Extraction pH6.0–6.5

MAE reduces extraction time from 40 minutes (decoction) to <5 minutes while maintaining 98% sennoside integrity .

Purification and Concentration Techniques

Solid-Phase Extraction (SPE)

Strong anion-exchange resins (e.g., Strata-X-AW) are employed in a three-step protocol :

  • Conditioning : 5 mL methanol followed by 5 mL water

  • Loading : Crude extract at 2 mL/min

  • Elution : Methanol-water-formic acid (70:30:2)

SPE enriches sennoside content from 15% to 68% with 94% recovery, effectively removing monosaccharides and flavonoids .

Membrane Filtration Systems

Multistage membrane processing enhances purity :

  • Ultrafiltration : 10 kDa MWCO membrane removes proteins >90%

  • Nanofiltration : 300 Da membrane concentrates this compound 5–8×

  • Diafiltration : Ethanol-water (1:1) removes residual salts

This sequence achieves final purities of 92–95% with 87% process yield .

Crystallization Optimization

Recrystallization from ethanolic solutions follows precise conditions :

  • Solvent : 80–95% ethanol saturated at pH 9–10

  • Temperature Gradient : 45°C → 4°C at 0.5°C/min

  • Crystal Seeding : 0.1% (w/w) pure sennoside nuclei

This yields needle-shaped crystals with 99% HPLC purity and <0.5% residual solvents .

Analytical Validation and Quality Control

HPLC-MS Quantification

A validated enantioselective method employs :

  • Column : Zorbax SB-C8 (4.6 × 150 mm, 3.5 µm)

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient : 15% B → 35% B over 25 minutes

  • Detection : ESI-MS (m/z 863 [M-H]⁻ for this compound A/B)

The method achieves baseline separation with RSD <2.0% for intra-day precision .

Practical Yield Calculations

From 1 kg senna leaves :

\text{% Yield} = \left(\frac{\text{Weight of purified this compound}}{\text{Weight of dried leaves}}\right) \times 100 = \frac{7\ \text{g}}{1000\ \text{g}} \times 100 = 0.7\%

Process optimization can increase this to 2.7% through ethanol recycling and precipitate redissolution .

Comparative Analysis of Extraction Technologies

Efficiency Metrics Across Methods

MethodTime (min)Yield (%)Purity (%)Solvent Use (L/kg)
Alkaline Extraction2401.28512
PSE201.8788
MAE52.1926
Pharmacopoeial Decoction400.96515

Energy Consumption Profile

  • MAE : 0.35 kWh/kg (70% reduction vs conventional methods)

  • Ultrafiltration : 0.8 kWh/kg

  • Rotary Evaporation : 2.1 kWh/kg

Análisis De Reacciones Químicas

Oberadilol experimenta varias reacciones químicas, incluyendo:

    Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

    Reducción: Agentes reductores comunes como hidruro de aluminio y litio pueden usarse para reducir Oberadilol.

    Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como hidróxido de sodio o cianuro de potasio.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Sennosides exhibit a variety of pharmacological effects, which are summarized in the table below:

Application Mechanism Evidence
Laxative Effect Stimulates intestinal motilityWidely used in treating constipation; effective in various clinical settings .
Anti-Obesity Modulates gut microbiota and reduces fat accumulationStudies indicate potential for weight management through gut health .
Hypoglycemic Improves insulin sensitivityShown to lower blood glucose levels in diabetic models .
Hepatoprotective Protects liver cells from damageEvidence from animal studies showing reduced liver fibrosis .
Anti-Inflammatory Inhibits pro-inflammatory pathwaysDemonstrated efficacy in models of acute pancreatitis and gastritis .
Anti-Cancer Induces apoptosis in cancer cellsIn vitro studies show inhibition of tumor growth in pancreatic cancer models .
Antibacterial/Fungal Disrupts microbial integrityEffective against various bacterial strains and fungi .
Neuroprotective Inhibits amyloid fibrillationPotential benefits in Alzheimer's disease models .

Case Study 1: Anti-Obesity Effects

A study investigated the impact of this compound on obesity in db/db mice. The results demonstrated that treatment with this compound significantly reduced body weight and improved metabolic parameters by enhancing gut microbiota diversity and reducing inflammation related to obesity .

Case Study 2: Hepatoprotective Effects

In a model of CCl4-induced liver fibrosis, this compound were administered at varying doses (15, 30, 60 mg/kg). The findings indicated a dose-dependent reduction in liver damage markers and improved histological outcomes, supporting their use in liver protection strategies .

Case Study 3: Anticancer Activity

Research on pancreatic cancer cells treated with this compound revealed that they inhibited cell proliferation and induced apoptosis via modulation of multiple signaling pathways (Wnt, TNF, VEGF) at concentrations as low as 10 μM .

Mecanismo De Acción

Oberadilol ejerce sus efectos a través de múltiples mecanismos:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sennosides vs. Other Dianthrones and Anthraquinones

Compound Structure Source Biological Activity Analytical Challenges
This compound A/B Homodianthrones of Rhein anthrone Senna spp. Purgative (stimulate colonic motility) Requires 2D qNMR or HPLC for differentiation
This compound C/D Heterodianthrones (Rhein + Aloe-emodin) Senna spp. Mild laxative activity Co-elute with A/B in standard HPLC; requires SPE for separation
Tinnevellin glucoside Naphthalene glycoside C. senna (India senna) Taxonomic marker (no purgative role) Distinct UV/fluorescence properties
Rheinanthrone Aglycone metabolite of this compound Colonic microbiota Active purgative agent Detected via LC-MS post-hydrolysis

Key Findings :

  • Structural Specificity: this compound A/B and C/D differ in anthrone moieties, impacting solubility and chromatographic behavior. SPE with acetic acid selectively isolates dicarboxylic this compound (A/B/A1) from monocarboxylic forms (C/D/D1) .
  • Biological Activity: this compound A/B are 3–4× more potent than C/D due to their dianthrone configuration and resistance to premature hydrolysis .

Comparison with Functionally Similar Compounds

Key Findings :

  • Safety: this compound induce less histological damage compared to synthetic anthraquinones like 1,8-dihydroxyanthraquinone .

Analytical Method Comparisons

Techniques for Quantifying this compound and Analogues

Method Advantages Limitations Applicability
2D qNMR High specificity (CH-6/10 cross-peaks); no reference standards required Long measurement times (~31 min/sample) Total this compound and A/B/A1 quantification
HPLC-UV Widely accessible; good for stability testing Low resolution for C/D/D1; co-elution issues Routine quality control
LC-ESI-MS/MS High sensitivity; identifies metabolites Expensive; requires technical expertise Metabolic profiling (e.g., Rheinanthrone detection)
ELISA Rapid; detects total this compound via monoclonal antibodies Cross-reactivity with sennidines (aglycones) High-throughput screening

Key Findings :

  • Species-Specific Variations: S. alexandrina contains 2–3× higher this compound A/B than S. italica .
  • SPE Optimization: Methanol-water-formic acid (70:30:2) elutes all dicarboxylic this compound (A/B/A1) while excluding C/D/D1 .

Actividad Biológica

Sennosides, primarily derived from the plant Cassia angustifolia (commonly known as senna), are a group of anthraquinone glycosides that exhibit significant biological activities, particularly in the context of gastrointestinal health. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by research findings and case studies.

Overview of this compound

This compound A and B are the most studied compounds within this class, known for their laxative effects. They work by stimulating peristalsis in the intestines, thereby promoting bowel movements. Additionally, this compound have been investigated for their potential therapeutic effects beyond laxation, including anti-obesity, hypoglycemic, and hepatoprotective properties.

Laxative Effects

This compound are primarily recognized for their laxative properties. They act by increasing intestinal motility through irritation of the colonic mucosa:

  • Mechanism : this compound are metabolized by gut bacteria into active compounds that stimulate the secretion of electrolytes and water into the intestinal lumen.
  • Dosage : Typical doses range from 10 to 30 mg/day for adults.

Anti-obesity Effects

Recent studies suggest that this compound may help in weight management:

  • Study Findings : In high-fat diet (HFD)-induced obese mice, sennoside A reduced energy intake and modulated gut microbiota composition, leading to weight loss and improved metabolic parameters .
  • In Vivo Studies : Doses of 30 mg/kg were effective in regulating short-chain fatty acids (SCFAs) and enhancing GLP-1 secretion, which is crucial for insulin sensitivity .

Hypoglycemic Effects

This compound have shown promise in managing blood glucose levels:

  • Mechanism : They inhibit α-glucoamylase activity, which plays a role in carbohydrate digestion.
  • Research Evidence : In STZ-induced diabetic mice, sennoside A demonstrated significant blood glucose-lowering effects at concentrations of 100 μM .

Hepatoprotective Effects

This compound also exhibit protective effects on liver function:

  • Mechanism : They suppress mitochondrial permeability transition pore (mPTP) opening and inhibit pathways associated with liver fibrosis.
  • Study Evidence : In CCl4-induced liver fibrosis models, sennoside A reduced liver damage markers significantly at doses of 15 to 60 mg/kg .

Interaction with Digoxin

A population-based nested case-control study highlighted potential risks associated with sennoside use in patients taking digoxin for heart failure:

  • Findings : The study found a 1.61-fold increased risk of digoxin toxicity among patients using this compound concurrently .
  • Clinical Recommendation : Caution is advised when prescribing this compound to patients on digoxin therapy.

Toxicity Studies

Research indicates that this compound are generally well tolerated:

  • Toxicity Assessment : In various animal studies, LD50 values for this compound were found to be high (5,000 mg/kg), indicating low acute toxicity .
  • Long-term Use : Chronic use has not shown specific toxicity to the intestine or other organs under standard dosing conditions.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityStudy TypeModelDosageKey Findings
Laxative EffectIn VivoMice10-30 mg/dayIncreased bowel movement; stimulated peristalsis
Anti-obesityIn VivoHFD-induced mice30 mg/kgReduced body weight; improved gut microbiota
HypoglycemicIn VivoDiabetic mice100 μMLowered blood glucose levels; inhibited α-glucoamylase
HepatoprotectiveIn VivoLiver fibrosis model15-60 mg/kgReduced liver damage markers
Digoxin InteractionCase-Control StudyHeart failure patientsN/AIncreased risk of toxicity (OR = 1.61)

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying sennosides in plant extracts, and how can their accuracy be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification. Validation requires calibration curves with certified sennoside standards, spike-and-recovery tests (80–120% recovery range), and inter-day/intra-day precision analysis (CV <5%) . For reproducibility, include detailed protocols for solvent extraction (e.g., ethanol:water ratios) and column specifications (e.g., C18 reverse-phase) in the experimental section.

Q. How do this compound interact with colonic microbiota to exert laxative effects, and what in vivo models are appropriate for studying this mechanism?

  • Methodological Answer : Use germ-free vs. conventional murine models to isolate microbiota-dependent effects. Measure metabolites (e.g., rhein anthrone) via LC-MS post-sennoside administration. Include negative controls (e.g., non-hydrolyzable sennoside analogs) and monitor intestinal transit time and fluid secretion . Reference pharmacokinetic parameters (e.g., Tmax, Cmax) to contextualize dose-response relationships.

Q. What are the critical variables to control when designing in vitro assays to assess sennoside-induced apoptosis in cancer cell lines?

  • Methodological Answer :

VariableControl Strategy
Cell viabilityUse MTT/WST-1 assays with ≥3 replicates.
Sennoside stabilityPre-test degradation in culture media via HPLC.
Apoptosis markersInclude caspase-3/7 activity assays and Annexin V staining.
Reference baseline data from untreated cells and positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can contradictions between in vitro pro-apoptotic data and in vivo tumor suppression results for this compound be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of existing studies, focusing on:

  • Bioavailability : Compare sennoside concentrations in vitro (µM range) vs. achievable plasma levels in vivo.
  • Tumor microenvironment : Assess hypoxia/pH effects on sennoside metabolism using 3D spheroid models.
  • Statistical power : Evaluate sample sizes; many in vivo studies lack sufficient n to detect modest effects (e.g., p > 0.05 due to Type II errors) .

Q. What experimental designs mitigate confounding factors in long-term studies of sennoside-induced electrolyte imbalance?

  • Methodological Answer : Use crossover designs in rodent models, alternating sennoside treatment with electrolyte-replenishment phases. Monitor serum K<sup>+</sup>, Na<sup>+</sup>, and Mg<sup>2+</sup> weekly via ion-selective electrodes. Include paired fecal electrolyte analysis to distinguish renal vs. colonic losses .

Q. How can computational models predict sennoside synergism with other anthraquinones, and what validation criteria are essential?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., NF-κB). Validate predictions using isobolographic analysis in cell-based assays. Report combination index (CI) values and statistical significance thresholds (e.g., CI < 0.9 for synergism) .

Q. Data Management & Reproducibility

Q. What protocols ensure reproducibility in sennoside extraction and purification across laboratories?

  • Methodological Answer :

  • Document solvent ratios, temperature, and agitation speed during extraction.
  • Share raw chromatograms and purity certificates for reference standards.
  • Use platforms like Zenodo to archive datasets with DOIs, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address batch-to-batch variability in sennoside-containing herbal products during pharmacological studies?

  • Methodological Answer :

StrategyImplementation
Chemical fingerprintingPerform HPLC profiling of each batch; reject batches with >10% variance in marker compounds.
Negative controlsInclude batches spiked with known inhibitors (e.g., sennoside glycosidase inhibitors).
Reference pharmacopeial standards (e.g., USP) for quality thresholds .

Q. Contradictory Evidence & Bias Mitigation

Q. What statistical approaches resolve discrepancies between studies reporting sennoside genotoxicity vs. those showing no DNA damage?

  • Methodological Answer : Apply sensitivity analysis to identify outlier studies. Use funnel plots to detect publication bias. Re-analyze raw data (if available) with uniform endpoints (e.g., comet assay tail intensity). Consider dose-dependent thresholds; genotoxicity may occur only at supra-physiological concentrations .

Q. How can blinding and randomization be optimized in clinical trials testing sennoside safety in chronic constipation?

  • Methodological Answer : Use double-blinded, placebo-controlled designs with centralized randomization. Stratify participants by baseline colonic transit time (measured via radio-opaque markers). Pre-specify primary endpoints (e.g., bowel movement frequency) to avoid outcome reporting bias .

Propiedades

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859118
Record name 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-43-1, 81-27-6, 85085-71-8
Record name Sennoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sennoside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sennoside [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sennosides
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sennoside A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Senna, Cassia obovata, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sennosides
Reactant of Route 2
Sennosides
Reactant of Route 3
Sennosides
Reactant of Route 4
Sennosides
Reactant of Route 5
Sennosides
Reactant of Route 6
Sennosides

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.